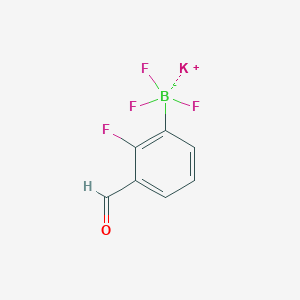

Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide

CAS No.:

Cat. No.: VC13631817

Molecular Formula: C7H4BF4KO

Molecular Weight: 230.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BF4KO |

|---|---|

| Molecular Weight | 230.01 g/mol |

| IUPAC Name | potassium;trifluoro-(2-fluoro-3-formylphenyl)boranuide |

| Standard InChI | InChI=1S/C7H4BF4O.K/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-4H;/q-1;+1 |

| Standard InChI Key | KLFZZPFZKPAUQA-UHFFFAOYSA-N |

| SMILES | [B-](C1=C(C(=CC=C1)C=O)F)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=C(C(=CC=C1)C=O)F)(F)(F)F.[K+] |

Introduction

Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide is a complex organoboron compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, including a trifluoroborate group attached to a phenyl ring with both fluorine and formyl substituents. The presence of these functional groups enhances its reactivity and stability, making it a valuable reagent in various chemical transformations.

Synthesis Methods

The synthesis of potassium trifluoro(2-fluoro-3-formylphenyl)boranuide can be achieved through several methods, often involving the conversion of aryl halides into trifluoroborates. These methods typically require mild conditions and can involve transition-metal-free borylation reactions, which have been shown to proceed via radical pathways .

Medicinal Chemistry

In medicinal chemistry, potassium trifluoro(2-fluoro-3-formylphenyl)boranuide is valued for its potential to enhance pharmacokinetic properties of drugs due to its stability and reactivity. Its unique structural features allow it to interact with various biomolecules, which can be influenced by environmental factors such as temperature and pH.

Organic Synthesis

The compound is also a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its trifluoroborate group enhances its electrophilic character, making it suitable for diverse synthetic applications. Factors such as solvent choice, temperature, and catalyst type significantly influence these interactions, optimizing yields and selectivity.

Comparative Analysis with Similar Compounds

Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide shares structural similarities with other organoboron compounds but is distinguished by its specific combination of functional groups. A comparison with similar compounds highlights its unique properties:

| Compound Name | Unique Features |

|---|---|

| Potassium trifluoro(4-(methoxycarbonyl)phenyl)borate | Contains a methoxycarbonyl group, enhancing solubility. |

| Potassium (4-fluoro-3-nitrobenzyl)trifluoroborate | Features a nitro group, potentially increasing reactivity. |

| Potassium (3-fluoro-4-formylphenyl)trifluoroborate | Similar formyl substitution but different fluorine position. |

| Potassium trifluoro(2-fluoro-5-formylphenyl)borate | Variation in formyl position; potential differences in activity. |

Research Findings and Future Directions

Research on potassium trifluoro(2-fluoro-3-formylphenyl)boranuide focuses on its interaction mechanisms with biomolecules and its applications in organic synthesis. Studies indicate that environmental factors such as temperature and pH can affect its stability and efficacy. Future research may explore optimizing these conditions to enhance its performance in medicinal and synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume